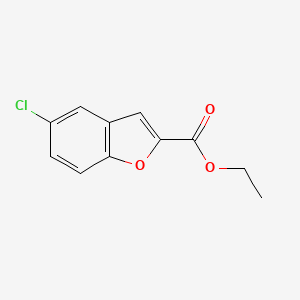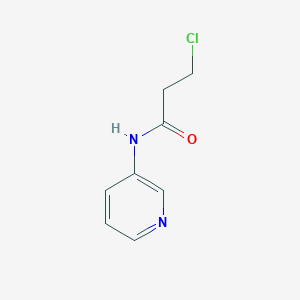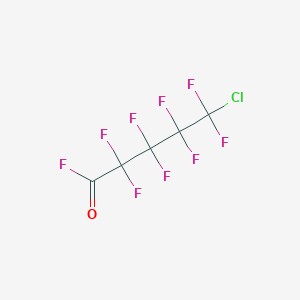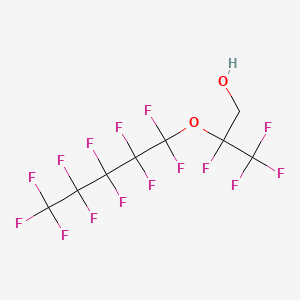
Ethyl 5-chlorobenzofuran-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-chlorobenzofuran-2-carboxylate (EBCF) is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It is a unique compound due to its high reactivity and stability, which makes it an ideal candidate for a variety of laboratory experiments and applications. EBCF has been used in the synthesis of pharmaceuticals and agrochemicals, and its mechanism of action has been studied in order to understand its effects on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Electrochemical Biomass Derivatives
Ethyl 5-chlorobenzofuran-2-carboxylate derivatives, like ethyl 5-(chloromethyl)furan-2-carboxylate, have been studied for their potential in electrochemical applications. These derivatives can undergo electrochemical reduction, leading to various products that expand their use as biobased platform molecules (Huitao Ling et al., 2022).
Synthesis and Antimicrobial Activities
The compound has been a subject of study in synthetic chemistry, particularly in the synthesis of antimicrobial agents. Modifications of its structure have shown potential in fighting against various strains of bacteria and fungi, contributing to the development of new antimicrobial substances (N. Desai et al., 2019).
Catalytic Chemical Synthesis
Pharmaceutical Research
In pharmaceutical research, derivatives of ethyl 5-chlorobenzofuran-2-carboxylate have been explored for their potential in developing new drugs. For instance, its use in the synthesis of molecules with hypoglycemic activity indicates its potential in diabetes treatment (K. Eistetter et al., 1982).
Organic Chemistry and Molecular Structures
The compound also plays a significant role in organic chemistry, particularly in the study of molecular structures and reactions. For example, its derivatives have been synthesized and analyzed for their structural properties and molecular interactions (M. Costa et al., 2007).
Eigenschaften
IUPAC Name |
ethyl 5-chloro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBFFSXNFOOSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384059 | |
| Record name | Ethyl 5-chlorobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59962-89-9 | |
| Record name | Ethyl 5-chlorobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the dimer of ethyl 5-chlorobenzofuran-2-carboxylate compare to clofibrate in terms of its effects on lipid levels in different preclinical models of hyperlipidemia?
A: While both clofibrate and the dimer, diethyl (4bα,4cα,9aα,9bα)-3,6-dichlorocyclobuta[1,2-b:3,4-b']bisbenzofuran-9a,9b(4bH,4cH)-dicarboxylate (dimer 8), exhibit antilipidemic properties, their effects differ. In sucrose-fed rats, clofibrate (0.4 mmol/kg) effectively reduced both cholesterol and triglyceride levels, whereas dimer 8 (0.2 mmol/kg) primarily demonstrated antitriglyceridemic activity. [] This suggests a greater impact of clofibrate on cholesterol metabolism under these conditions. Similarly, in Triton WR-1339 induced hyperlipidemic rats, clofibrate lowered both cholesterol and triglycerides, while dimer 8 predominantly impacted triglyceride levels. [] This difference in activity profiles highlights potential variations in their mechanisms of action and metabolic pathways targeted.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1351111.png)





![Thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1351126.png)



